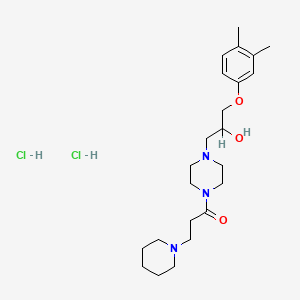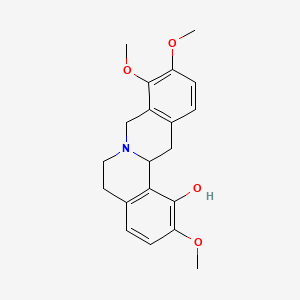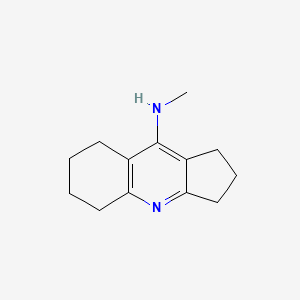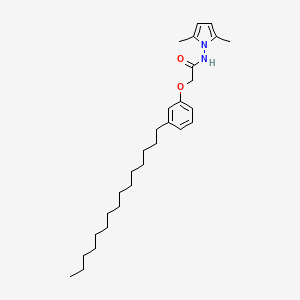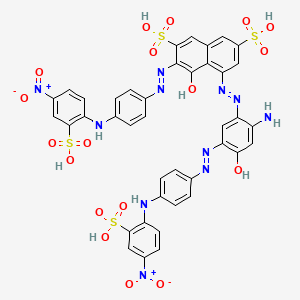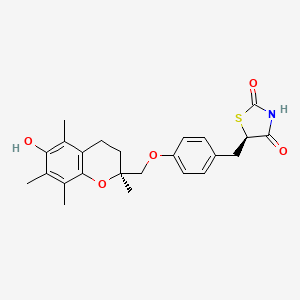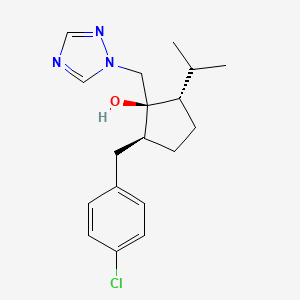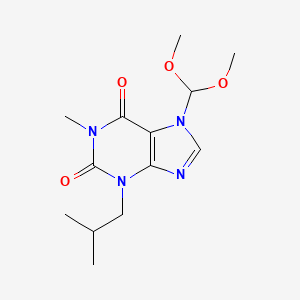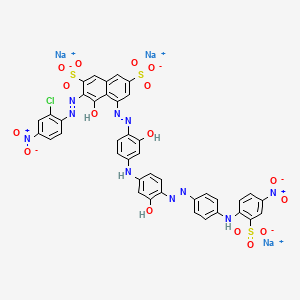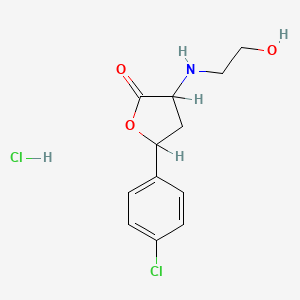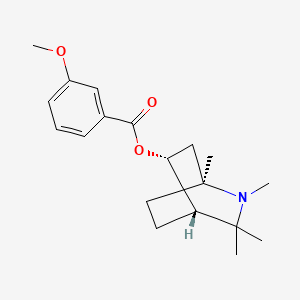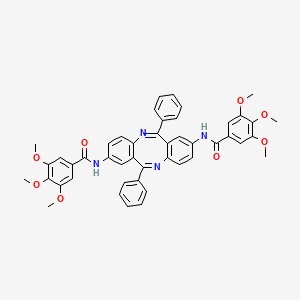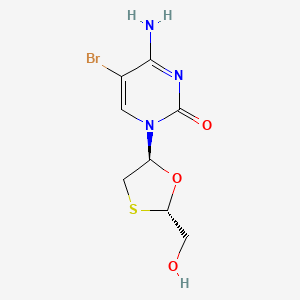
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, an amino group, a bromine atom, and a hydroxymethyl oxathiolane moiety. Its stereochemistry is specified as (2S-trans)-, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the amino and bromine substituents. The final step involves the formation of the hydroxymethyl oxathiolane ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) and sodium azide (NaN3) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidinone derivatives.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl oxathiolane moiety plays a crucial role in its binding affinity and specificity, while the amino and bromine groups contribute to its reactivity and stability.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- stands out due to its unique combination of functional groups and stereochemistry. This uniqueness imparts specific chemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
149819-53-4 |
|---|---|
分子式 |
C8H10BrN3O3S |
分子量 |
308.15 g/mol |
IUPAC 名称 |
4-amino-5-bromo-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
InChI 键 |
QDHJQKGCCKOBKX-WDSKDSINSA-N |
手性 SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
规范 SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


